![molecular formula C29H31N3O5 B2800761 4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide CAS No. 899922-48-6](/img/new.no-structure.jpg)
4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is a complex organic molecule notable for its unique chemical structure that integrates both quinazolinone and phenethylamine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide generally involves multiple steps, beginning with the preparation of the key intermediates:
Formation of the Quinazolinone Core: : The quinazolinone nucleus is synthesized through a cyclization reaction of anthranilic acid derivatives with appropriate aldehydes or ketones in the presence of catalytic acids.
Benzylation and Further Functionalization: : This intermediate is then benzylated using benzyl halides in the presence of a base to form the 1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl structure.
Coupling with Dimethoxyphenylethylamine: : The final step involves coupling the functionalized quinazolinone with 3,4-dimethoxyphenylethylamine via amide bond formation, usually achieved using activating agents like carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound often requires scaling up the laboratory procedures, ensuring consistency and yield. These methods involve optimizing reaction conditions, using continuous flow reactors, and implementing robust purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using common oxidizing agents like hydrogen peroxide or permanganate to modify the phenyl and quinazolinone groups.
Reduction: : Reduction reactions typically involve agents such as lithium aluminum hydride, targeting specific bonds within the structure.
Substitution: : Nucleophilic substitution reactions can occur on the benzyl and phenyl rings, facilitated by halogens or other leaving groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: : Halogens (chlorine, bromine), and nucleophiles (amines, alcohols) in the presence of catalysts or bases.
Major Products Formed
Oxidation Products: : Quinazoline-2,4-dione derivatives, phenolic compounds.
Reduction Products: : Alcohols, amines.
Substitution Products: : Halogenated derivatives, substituted amides.
Scientific Research Applications
Chemistry
Catalysis: : This compound can act as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.
Organic Synthesis: : Used as a building block for the synthesis of complex molecules and polymers.
Biology
Enzyme Inhibition: : Serves as an inhibitor for certain enzymes, providing insights into enzymatic pathways and mechanisms.
Cell Signaling Studies: : Utilized in research studying cell signaling and interaction due to its bioactive nature.
Medicine
Drug Development: : Potential candidate for developing new drugs targeting various diseases, including cancer, due to its ability to interact with specific biological pathways.
Therapeutic Agents: : Investigated for its potential as an anti-inflammatory, analgesic, or antimicrobial agent.
Industry
Material Science: : Used in the development of novel materials with specific properties, such as enhanced strength or conductivity.
Pharmaceutical Manufacturing: : Integral in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The compound's mechanism of action involves its interaction with various molecular targets, including:
Molecular Targets: : Enzymes, receptors, and ion channels.
Pathways Involved: : Cellular signaling pathways, enzymatic inhibition, and receptor binding. The interaction with these targets can modulate biological functions, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: : Compounds like 2,4-dioxo-3-phenylquinazoline share a similar core structure but differ in substituents.
Phenethylamines: : Such as 3,4-dimethoxyphenethylamine, which possess similar side chains but lack the quinazolinone moiety.
Highlighting Uniqueness
Structural Complexity: : The integration of both quinazolinone and phenethylamine moieties within a single molecule makes 4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide unique in terms of chemical diversity and functionality.
Bioactivity: : The compound’s diverse biological activities stem from its ability to interact with multiple molecular targets, providing a broader scope for scientific research and therapeutic applications.
In essence, this compound is a fascinating compound with multifaceted applications across various scientific disciplines, showcasing the synergy between complex chemical structures and biological activity.
Properties
CAS No. |
899922-48-6 |
|---|---|
Molecular Formula |
C29H31N3O5 |
Molecular Weight |
501.583 |
IUPAC Name |
4-(1-benzyl-2,4-dioxoquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C29H31N3O5/c1-36-25-15-14-21(19-26(25)37-2)16-17-30-27(33)13-8-18-31-28(34)23-11-6-7-12-24(23)32(29(31)35)20-22-9-4-3-5-10-22/h3-7,9-12,14-15,19H,8,13,16-18,20H2,1-2H3,(H,30,33) |
InChI Key |
QWVWXONFGZYVNA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


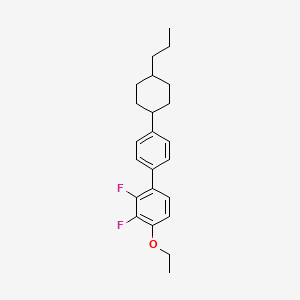
![3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2800681.png)
![N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2800682.png)
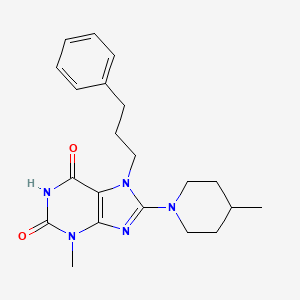

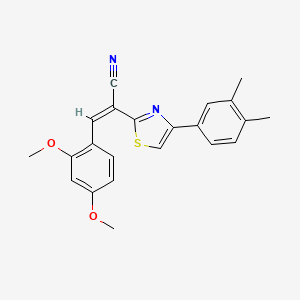
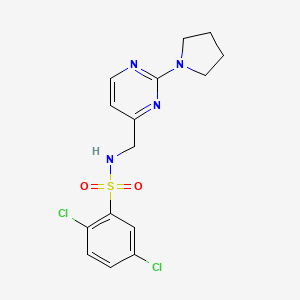
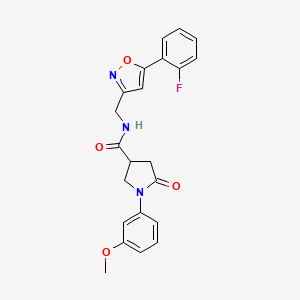
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2800696.png)
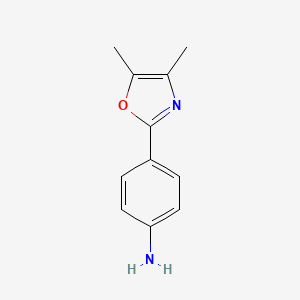
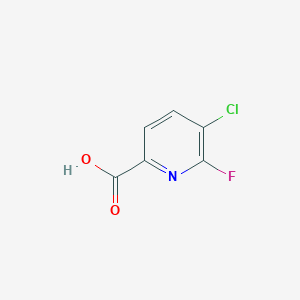
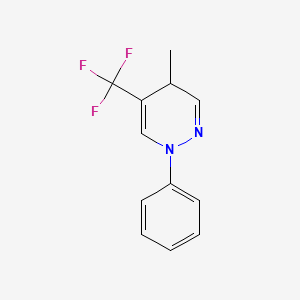
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2800700.png)
![1-[1-(4-Methanesulfonamidobenzoyl)piperidin-4-YL]-3,3-dimethylurea](/img/structure/B2800701.png)
